2-((3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Description

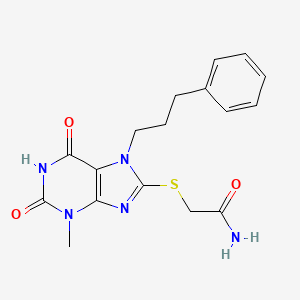

This compound is a purine derivative featuring a 3-methyl group at position 3, 2,6-diketone groups, a 3-phenylpropyl chain at position 7, and a thioether-linked acetamide moiety at position 8.

Properties

IUPAC Name |

2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-21-14-13(15(24)20-16(21)25)22(17(19-14)26-10-12(18)23)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H2,18,23)(H,20,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVPMUZPYUIFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a complex organic compound with significant potential in biological research. This compound belongs to the class of purine derivatives and has been studied for its various biological activities, including potential therapeutic effects.

- Molecular Formula : C23H23N5O3S

- Molecular Weight : 449.52542 g/mol

- CAS Number : 326918-90-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thioacetamide moiety may facilitate its binding to target sites, potentially leading to inhibition or modulation of enzyme activities involved in critical biological pathways.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar purine derivatives. For instance, compounds with a similar structure have shown effectiveness in models of maximal electroshock seizure (MES), suggesting that this compound may also exhibit anticonvulsant effects. The efficacy of related compounds was demonstrated with an effective dose (ED50) lower than that of traditional anticonvulsants like phenobarbital .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Purine derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that modifications in the purine structure can enhance cytotoxicity against specific cancer cell lines .

Enzyme Inhibition

Enzymatic assays have suggested that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. The presence of the sulfanyl group is particularly relevant as it can form covalent bonds with active site residues in enzymes, potentially leading to significant changes in enzyme kinetics and function .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Differences:

Analysis :

- The target compound lacks the 1-methyl group present in its closest analog (), which may reduce steric hindrance and alter binding to adenosine receptors or kinases.

- Compared to classical methylxanthines (e.g., theophylline, caffeine), the target compound’s extended 3-phenylpropyl and thioacetamide groups likely enhance selectivity for specific targets (e.g., A2A adenosine receptors) due to increased bulk and hydrogen-bonding capacity .

Physicochemical Properties

The target compound’s logP (2.8) indicates moderate lipophilicity, balancing membrane permeability and solubility. The absence of the 1-methyl group (vs. However, the phenylpropyl chain still dominates hydrophobicity, which may limit bioavailability without formulation aids.

Pharmacological Activity

While direct activity data for the target compound is scarce, structural analogs suggest:

- Adenosine Receptor Affinity: 8-Thio-substituted purines often exhibit A2A receptor antagonism. The phenylpropyl group may enhance binding via hydrophobic interactions in the receptor’s extended pocket.

- Kinase Inhibition : The thioacetamide group could compete with ATP’s phosphate-binding region in kinases (e.g., CDK2), though potency depends on substituent positioning.

Metabolic and Toxicity Profile

- The thioacetamide may undergo glutathione conjugation, reducing toxicity risk.

- Toxicity : Predicted hepatotoxicity (via computational models) is moderate, comparable to ’s compound but higher than theophylline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.